![molecular formula C21H22N2O4S2 B2369197 (4-(Isopropylsulfonyl)phenyl)(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone CAS No. 1396771-98-4](/img/structure/B2369197.png)
(4-(Isopropylsulfonyl)phenyl)(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone
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Overview
Description
The compound (4-(Isopropylsulfonyl)phenyl)(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone
is a complex organic molecule. It contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazole derivatives have been found to have diverse biological activities .
Molecular Structure Analysis
The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Scientific Research Applications
Antibacterial and Antitumor Activity
A significant application of compounds similar to (4-(Isopropylsulfonyl)phenyl)(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone is in the area of antibacterial and antitumor activity. Compounds with thiazole and azetidine structures have been synthesized and shown to exhibit potential as antibacterial agents. For instance, Landage et al. (2019) synthesized a series of thiazolyl pyrazole and benzoxazole compounds, demonstrating antibacterial activities (Landage, Thube, & Karale, 2019). Similarly, compounds with azetidinone structure have shown promising results in antimicrobial screening, as reported by Kumar et al. (2012) (Kumar, Meenakshi, Kumar, & Kumar, 2012). Furthermore, Bhole and Bhusari (2011) synthesized thiazol-3-yl methanone derivatives with inhibitory effects on cancer cell lines, indicating potential antitumor properties (Bhole & Bhusari, 2011).
Structural and Spectral Characterization
Research into similar compounds includes structural and spectral characterization using techniques like Density Functional Theory (DFT) calculations and molecular docking studies. Shahana and Yardily (2020) performed such studies on thiazol-5-yl)(thiophene-2-yl)methanone compounds, contributing to the understanding of their structural properties and antibacterial activity (Shahana & Yardily, 2020).
Antiproliferative Screening
Another research focus is the synthesis of thiazole compounds with potential antiproliferative activities against cancer cells. Sonar et al. (2020) synthesized a new series of thiazole compounds and tested their anticancer activity against breast cancer cells, highlighting their potential in cancer therapy (Sonar, Pardeshi, Dokhe, Kharat, Zine, Kótai, Pawar, & Thore, 2020).
Metabolism and Pharmacological Evaluation
Studies also focus on the metabolism and pharmacological evaluation of these compounds. For instance, the metabolism of AZD1979, a compound with a structure similar to (4-(Isopropylsulfonyl)phenyl)(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone, has been studied, revealing insights into glutathione-related metabolites and their formation pathways (Li, Grönberg, Bangur, Hayes, Castagnoli, & Weidolf, 2019).
Future Directions
properties
IUPAC Name |
[3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]-(4-propan-2-ylsulfonylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S2/c1-13(2)29(25,26)17-9-7-15(8-10-17)20(24)23-11-16(12-23)27-21-22-19-14(3)5-4-6-18(19)28-21/h4-10,13,16H,11-12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRQHYNAEKINSBE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)C(=O)C4=CC=C(C=C4)S(=O)(=O)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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